(5E)-5-{[4-(Dimethylamino)-3-nitrophenyl]methylidene}-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-{[4-(Dimethylamino)-3-nitrophenyl]methylidene}-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a diazinane ring, a nitrophenyl group, and a methoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[4-(Dimethylamino)-3-nitrophenyl]methylidene}-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The process begins with the preparation of the diazinane ring, followed by the introduction of the nitrophenyl and methoxyphenyl groups. Common reagents used in these reactions include dimethylamine, nitrobenzene, and methoxybenzene. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to maintain consistency and efficiency. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[4-(Dimethylamino)-3-nitrophenyl]methylidene}-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are frequently used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction can produce amino derivatives.
Scientific Research Applications
(5E)-5-{[4-(Dimethylamino)-3-nitrophenyl]methylidene}-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5E)-5-{[4-(Dimethylamino)-3-nitrophenyl]methylidene}-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and modulating biochemical pathways. This can result in various physiological effects, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group but lacks the diazinane ring and nitrophenyl group.
Bis(2-methoxyethyl)amine: Contains methoxy groups but differs significantly in structure and properties.
Trimethoxyphenylsilane: Features methoxy groups attached to a silicon atom, differing in both structure and reactivity.
Uniqueness
(5E)-5-{[4-(Dimethylamino)-3-nitrophenyl]methylidene}-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione is unique due to its combination of functional groups and the presence of the diazinane ring. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
(5E)-5-[[4-(dimethylamino)-3-nitrophenyl]methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O6/c1-22(2)16-8-7-12(10-17(16)24(28)29)9-15-18(25)21-20(27)23(19(15)26)13-5-4-6-14(11-13)30-3/h4-11H,1-3H3,(H,21,25,27)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJCMMIUBKEUQJ-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.